Phorbol-12-myristate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

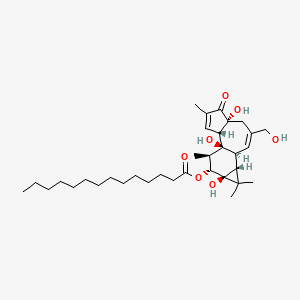

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCISDOVNFLSGO-VONOSFMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943079 | |

| Record name | 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20839-06-9 | |

| Record name | Phorbol 12-myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20839-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol-12-monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020839069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 12-myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORBOL-12-MONOMYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365F3KD8DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Phorbol-12-myristate-13-acetate: A Technical Guide for Researchers

An In-depth Analysis of the Activation of Protein Kinase C and Downstream Signaling Cascades

Phorbol-12-myristate-13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent tumor promoter and a powerful tool in biomedical research due to its ability to activate a crucial family of signaling enzymes, Protein Kinase C (PKC).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PMA, designed for researchers, scientists, and drug development professionals. The document details the molecular interactions, downstream signaling pathways, and cellular consequences of PMA exposure, supported by quantitative data, experimental protocols, and visual diagrams.

The Primary Target: Protein Kinase C (PKC)

The central mechanism of action of PMA revolves around its direct activation of Protein Kinase C (PKC) isozymes.[3][4][5][6][7] PMA is a structural and functional analog of the endogenous second messenger, diacylglycerol (DAG).[1][5][8][9][10] It binds to the C1 domain, a conserved cysteine-rich region, present in the regulatory domain of conventional (cPKC) and novel (nPKC) PKC isoforms.[5][11] This binding event induces a conformational change in the PKC molecule, leading to its translocation from the cytosol to the plasma membrane, where it becomes catalytically active.[4][8][12]

The activation of PKC by PMA is a critical event that initiates a cascade of downstream signaling events, ultimately leading to a wide array of cellular responses. The specific outcomes of PMA treatment are highly dependent on the cell type, the concentration of PMA used, and the specific PKC isoforms expressed in the cell.

Quantitative Data

The potency of PMA is reflected in its low nanomolar effective concentrations. The following tables summarize key quantitative data related to PMA's interaction with PKC and its cellular effects.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Ki) | 2.6 nM | Rat cortex synaptosomal membranes (mixed PKC isoforms) | |

| Binding Affinity (Kd) of PDBu * | 0.45 - 7.4 nM | Synthesized C1 peptide domains of various PKC isozymes | [12] |

| EC50 for PKC redistribution | 30 - 40 nM | Human neutrophils | |

| EC50 for NADPH oxidase activation | 30 - 40 nM | Human neutrophils |

*PDBu (phorbol-12,13-dibutyrate) is a potent PMA analog.

| Cellular Effect | Effective PMA Concentration | Cell Type | Reference(s) |

| Monocyte to Macrophage Differentiation | 5 - 50 ng/mL (8.1 - 81 nM) | THP-1 cells | [1][5][12] |

| T-cell Activation (cytokine production) | 10 - 50 ng/mL (16.2 - 81 nM) | Human T-cells, Jurkat cells | [2] |

| Induction of Apoptosis in Monocytes | >100 nM | CD14+ monocytes | |

| NF-κB Activation | 50 ng/mL (81 nM) | RAW 264.7 cells | |

| ERK Phosphorylation | 0.005 - 3.2 ng/mL (0.008 - 5.2 nM) | Jurkat cells |

Key Signaling Pathways Activated by PMA

Upon activation by PMA, PKC isoforms phosphorylate a vast array of substrate proteins, thereby initiating several major signaling cascades. The three most prominent pathways are the NF-κB, MAPK, and PI3K/Akt pathways.

The NF-κB Signaling Pathway

PMA is a potent activator of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and immune responses. Activated PKC isoforms, particularly conventional PKCs, can phosphorylate and activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of target genes.

The MAPK Signaling Pathway

PMA robustly activates the Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK, JNK, and p38 MAPK pathways.[8][12] The activation of these pathways by PKC is often mediated through the Ras/Raf signaling axis. Activated PKC can phosphorylate and activate Raf kinases, which in turn phosphorylate and activate MEK (MAPK/ERK kinase). MEK then phosphorylates and activates the downstream MAP kinases (ERK, JNK, p38). These activated MAPKs translocate to the nucleus to regulate the activity of various transcription factors, influencing cellular processes like proliferation, differentiation, and apoptosis.

The PI3K/Akt Signaling Pathway

PMA can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[8][12] Activated PKC can directly or indirectly lead to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation.

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mechanism of action of PMA.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to detect the activation of the MAPK/ERK pathway by PMA.

1. Cell Culture and Treatment:

-

Culture cells (e.g., Jurkat or HEK293) to 70-80% confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Treat cells with desired concentrations of PMA (e.g., 0.1 - 100 nM) for a specific time course (e.g., 5, 15, 30, 60 minutes).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Re-probing for Total ERK:

-

Strip the membrane to remove the p-ERK antibodies.

-

Re-block the membrane and probe with a primary antibody against total ERK to ensure equal protein loading.

Protein Kinase C (PKC) Activity Assay

This assay measures the phosphotransferase activity of PKC in response to PMA.

1. Sample Preparation:

-

Prepare cell lysates or purified PKC enzyme.

2. Reaction Setup (on ice):

-

In a microcentrifuge tube, add the following in order:

-

PKC substrate peptide (e.g., a specific peptide with a PKC phosphorylation site).

-

Lipid activator (phosphatidylserine and diacylglycerol, or PMA).

-

Assay dilution buffer.

-

Cell lysate or purified PKC enzyme.

-

3. Kinase Reaction:

-

Initiate the reaction by adding a mixture of MgCl2 and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-20 minutes.

4. Stopping the Reaction and Detection:

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts from PMA-treated cells.

1. Nuclear Extract Preparation:

-

Treat cells with PMA (e.g., 50 ng/mL) for a specific time (e.g., 30-60 minutes).

-

Harvest cells and isolate nuclear extracts using a hypotonic lysis buffer followed by a high-salt extraction buffer.

-

Determine the protein concentration of the nuclear extracts.

2. Probe Labeling:

-

Synthesize a double-stranded oligonucleotide containing the consensus DNA binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.

3. Binding Reaction:

-

Incubate the ³²P-labeled NF-κB probe with the nuclear extracts in a binding buffer containing poly(dI-dC) (to reduce non-specific binding).

-

For competition assays, add an excess of unlabeled NF-κB oligonucleotide. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).

4. Electrophoresis and Detection:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the shifted bands.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of PMA on a specific signaling pathway and cellular response.

Conclusion

This compound-13-acetate is a powerful pharmacological tool that has been instrumental in elucidating the complex roles of Protein Kinase C in cellular signaling. Its ability to potently and specifically activate PKC allows researchers to dissect the downstream signaling cascades, including the NF-κB, MAPK, and PI3K/Akt pathways. Understanding the intricate mechanisms of PMA action, supported by robust quantitative data and well-defined experimental protocols, is essential for its effective use in research and for the development of novel therapeutic strategies targeting PKC-mediated pathways in various diseases, including cancer and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. DSpace [dlynx.rhodes.edu]

- 5. Phorbol 12-myristate 13-acetate (PMA), PKC activator (CAS 16561-29-8) (ab120297) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. ICI Journals Master List [journals.indexcopernicus.com]

- 8. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toward the identification of selective modulators of protein kinase C (PKC) isozymes: establishment of a binding assay for PKC isozymes using synthetic C1 peptide receptors and identification of the critical residues involved in the phorbol ester binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phorbol myristate acetate mediates redistribution of protein kinase C in human neutrophils: potential role in the activation of the respiratory burst enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective activation of specific PKC isoforms dictating the fate of CD14(+) monocytes towards differentiation or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Phorbol-12-Myristate-13-Acetate (PMA) as a Protein Kinase C Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol-12-myristate-13-acetate (PMA), also known as TPA (12-O-tetradecanoylphorbol-13-acetate), is a potent tumor promoter and a widely used pharmacological tool for the activation of Protein Kinase C (PKC). As a structural analog of diacylglycerol (DAG), PMA binds to the C1 domain of conventional and novel PKC isoforms, initiating a cascade of downstream signaling events.[1][2] This technical guide provides an in-depth overview of PMA's mechanism of action, its effects on various signaling pathways, and detailed protocols for its application in in-vitro research.

Introduction to Protein Kinase C (PKC)

The Protein Kinase C (PKC) family comprises serine/threonine kinases that are integral to the regulation of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][4] PKC isoforms are broadly categorized into three classes based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ. Activated by calcium (Ca²⁺) and diacylglycerol (DAG) or phorbol esters.

-

Novel PKCs (nPKCs): δ, ε, η, and θ. Require DAG or phorbol esters for activation but are independent of Ca²⁺.

-

Atypical PKCs (aPKCs): ζ and ι/λ. Activated independently of both Ca²⁺ and DAG.

PMA primarily activates the conventional and novel PKC isoforms by mimicking the action of DAG.[5]

Mechanism of Action of PMA

PMA is a lipophilic molecule that can readily cross the cell membrane. Once inside the cell, it binds with high affinity to the C1 domain present in both conventional and novel PKC isoforms. This binding event recruits the PKC enzyme from the cytosol to the cell membrane, leading to its activation.[6] The activation of PKC by PMA is potent and sustained compared to the transient activation by the endogenous ligand DAG.[2] This prolonged activation triggers a wide array of downstream signaling pathways, making PMA a valuable tool for studying PKC-mediated cellular events.

Signaling Pathways Activated by PMA

PMA-induced PKC activation initiates a complex network of intracellular signaling cascades. The specific pathways activated can vary depending on the cell type and the complement of PKC isoforms expressed. Key downstream pathways include:

-

MAPK/ERK Pathway: Activation of the Raf-MEK-ERK cascade is a common consequence of PMA treatment. This pathway plays a crucial role in regulating gene expression, cell proliferation, and differentiation.[1][7]

-

PI3K/Akt Pathway: In some cellular contexts, PMA can activate the PI3K/Akt pathway, which is critical for cell survival and metabolism.[8]

-

NF-κB Pathway: PMA is a potent activator of the NF-κB transcription factor, a key regulator of inflammatory responses and cell survival.[9]

-

Other Downstream Targets: PKC directly phosphorylates a multitude of substrate proteins, including the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), which is involved in cytoskeletal organization.[10]

Below are diagrams illustrating some of the key signaling pathways initiated by PMA.

Quantitative Data

The following tables summarize key quantitative parameters related to the use of PMA in cellular assays.

| Parameter | Value | Cell Type/System | Reference |

| EC₅₀ for NADPH Oxidase Activation | 30 - 40 nM | Human Neutrophils | [6] |

| EC₅₀ for PKC Redistribution | 30 - 40 nM | Human Neutrophils | [6] |

| Effective Concentration for THP-1 Differentiation | 5 - 100 ng/mL (8.1 - 162 nM) | THP-1 monocytes | [11][12][13] |

| Effective Concentration for T-cell Activation | 5 - 50 ng/mL (8.1 - 81 nM) | T-cells | [11] |

| Concentration for ERK Activation | 0.005 - 3.2 ng/mL (0.008 - 5.2 nM) | Jurkat, K-562, THP-1 cells | [1] |

| Concentration for Apoptosis Induction in Prostate Cancer Cells | 10 - 100 nM | LNCaP and C4-2 cells | [14] |

| PKC Isoform | Activated by PMA | Reference |

| PKCα (alpha) | Yes | [15][16] |

| PKCβ (beta) | Yes | [15][16] |

| PKCγ (gamma) | Yes | [17] |

| PKCδ (delta) | Yes | [10][16] |

| PKCε (epsilon) | Yes | [18] |

| PKCη (eta) | Yes | [19] |

| PKCθ (theta) | Yes | [17] |

| PKCζ (zeta) | Indirectly, downstream of PIP3 | [16] |

| PKCι/λ (iota/lambda) | No | [5] |

Experimental Protocols

Differentiation of THP-1 Monocytes into Macrophages

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells using PMA.

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS)

-

2-Mercaptoethanol

-

PMA (this compound-13-acetate)

-

DMSO

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in complete RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.[11]

-

PMA Stimulation: Prepare a stock solution of PMA in DMSO. Dilute the PMA stock in culture medium to a final concentration of 20-100 ng/mL.[11][12] The optimal concentration should be determined empirically for each specific application.

-

Incubation: Add the PMA-containing medium to the cells and incubate at 37°C in a 5% CO₂ incubator for 48-72 hours.[11] During this time, the cells will adhere to the plate and exhibit morphological changes characteristic of macrophages.

-

Resting Phase: After the incubation period, aspirate the PMA-containing medium and replace it with fresh, pre-warmed complete medium without PMA.

-

Maturation: Incubate the cells for an additional 24 hours to allow them to rest and fully differentiate into a macrophage-like phenotype.[11]

-

Confirmation of Differentiation: Differentiation can be confirmed by observing morphological changes (larger, more spread-out, and adherent cells) and by assessing the expression of macrophage surface markers such as CD11b and CD14 via flow cytometry.[11]

T-Cell Activation and Cytokine Production

This protocol outlines a general procedure for stimulating T-cells for the analysis of cytokine production.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Complete RPMI-1640 medium

-

PMA

-

Ionomycin

-

96-well plate

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of PBMCs or isolated T-cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.[11]

-

Stimulation:

-

To each well of a 96-well plate, add 200 µL of the cell suspension.

-

Add PMA to a final concentration of 10-50 ng/mL.[11]

-

Add Ionomycin to a final concentration of 1 µg/mL.[11] Ionomycin is a calcium ionophore that works synergistically with PMA to activate T-cells.

-

Include an unstimulated control (cells with media only).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.[11] The optimal incubation time may vary depending on the specific cytokine being measured.

-

Analysis: After incubation, the supernatant can be collected to measure secreted cytokines by ELISA or other immunoassays. For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A or Monensin) should be added during the last few hours of incubation.[20]

In Vitro PKC Kinase Activity Assay

This is a generalized protocol for measuring PKC activity from cell lysates or purified enzyme preparations.

Materials:

-

Cell lysate or purified PKC enzyme

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

Lipid activator (phosphatidylserine and diacylglycerol)

-

[γ-³²P]ATP

-

Assay dilution buffer

-

Inhibitor cocktail (to inhibit other kinases)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the substrate cocktail, inhibitor cocktail, and lipid activator. The lipid activator must be sonicated on ice before use.[21]

-

Add the cell lysate or purified PKC enzyme.

-

-

Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP mixture.

-

Incubation: Incubate the reaction mixture at 30°C for 10 minutes.[21]

-

Spotting: Transfer an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

-

Washing:

-

Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[21]

-

Perform a final wash with acetone.

-

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Applications in Research and Drug Development

PMA is an invaluable tool in various research areas:

-

Cancer Research: PMA is used to study the role of PKC in tumor promotion, cell cycle arrest, and apoptosis.[3][14][22]

-

Immunology: It is widely used to activate immune cells like T-cells and neutrophils to study their functions and signaling pathways.[16][20]

-

Neurobiology: PMA helps in understanding the role of PKC in neuronal differentiation and signaling.

-

Drug Discovery: PMA is utilized in screening assays to identify and characterize compounds that modulate the PKC signaling pathway.[1]

Conclusion

This compound-13-acetate is a potent and versatile tool for the activation of Protein Kinase C. Its ability to potently and sustainably activate conventional and novel PKC isoforms allows for the detailed investigation of a multitude of cellular processes. A thorough understanding of its mechanism of action and the downstream signaling pathways it affects is crucial for its effective use in research and drug development. The protocols provided in this guide offer a starting point for the application of PMA in various experimental settings. However, it is important to note that optimal conditions, such as concentration and incubation time, should be empirically determined for each specific cell type and experimental objective.

References

- 1. licorbio.com [licorbio.com]

- 2. azbigmedia.com [azbigmedia.com]

- 3. tandfonline.com [tandfonline.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation | PLOS One [journals.plos.org]

- 6. Phorbol myristate acetate mediates redistribution of protein kinase C in human neutrophils: potential role in the activation of the respiratory burst enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. PMA induces androgen receptor downregulation and cellular apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Delayed Phosphorylation of Classical Protein Kinase C (PKC) Substrates Requires PKC Internalization and Formation of the Pericentrion in a Phospholipase D (PLD)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 18. adipogen.com [adipogen.com]

- 19. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Phorbol-12-myristate-13-acetate (PMA) in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol-12-myristate-13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent tumor promoter and a valuable tool in cancer research.[1][2] Isolated from croton oil, PMA is a small molecule that mimics the function of diacylglycerol (DAG), a second messenger involved in a myriad of cellular signaling pathways.[2] Its primary mode of action is the activation of protein kinase C (PKC), a family of serine/threonine kinases that play a crucial role in regulating cell growth, differentiation, apoptosis, and other cellular processes.[2][3] While historically recognized for its tumor-promoting activities, PMA is now widely utilized in laboratory settings to investigate the complex signaling networks that govern cancer cell behavior and to induce differentiation in certain cancer cell lines, particularly in leukemia models.[4] This technical guide provides an in-depth overview of the core applications of PMA in cancer research, with a focus on its mechanism of action, key signaling pathways, and detailed experimental protocols.

Mechanism of Action

PMA exerts its biological effects primarily through the activation of protein kinase C (PKC) isozymes.[2] By mimicking the endogenous second messenger diacylglycerol (DAG), PMA binds to the C1 domain of conventional and novel PKC isoforms, leading to their translocation to the cell membrane and subsequent activation.[1][5] This activation triggers a cascade of downstream signaling events that can have pleiotropic and often contradictory effects on cell fate, depending on the cellular context, the specific PKC isoforms expressed, and the duration of the stimulus.

The activation of PKC by PMA can lead to a variety of cellular responses relevant to cancer biology, including:

-

Cell Proliferation and Growth Arrest: In some cancer cell types, such as non-small cell lung cancer (NSCLC), PMA can induce growth arrest, often by upregulating cell cycle inhibitors like p21WAF1/CIP1 and p27KIP1.[3][6]

-

Apoptosis: Paradoxically, while being a tumor promoter, PMA can also induce apoptosis in several cancer cell lines, including gastric and prostate cancer cells.[7][8][9] This process can be mediated through the activation of caspase-3 and other proteases.[9]

-

Differentiation: PMA is a well-established agent for inducing differentiation in certain leukemia cell lines, such as THP-1 and HL-60 cells, into macrophage-like cells.[4][10] This differentiation is often accompanied by a loss of proliferative capacity.

-

Epithelial to Mesenchymal Transition (EMT): In some contexts, such as prostate cancer, PMA has been shown to induce EMT, a process that enhances cell migration and invasion.[11]

-

Inflammation: PMA is a potent inflammatory agent, and its tumor-promoting effects are partly attributed to its ability to induce chronic inflammation.[2][12]

Key Signaling Pathways Activated by PMA

PMA's multifaceted effects are a consequence of its ability to modulate several key signaling pathways. The most prominent of these is the PKC pathway and its downstream effectors.

Protein Kinase C (PKC) Signaling Pathway

The activation of PKC is the central event in PMA's mechanism of action. Upon binding PMA, conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms are recruited to the plasma membrane, where they phosphorylate a wide array of substrate proteins, initiating downstream signaling cascades.

Caption: PMA directly activates Protein Kinase C (PKC), leading to the phosphorylation of downstream effector proteins.

Mitogen-Activated Protein Kinase (MAPK) Pathways

PKC activation by PMA often leads to the subsequent activation of the MAPK signaling network, which includes the ERK, JNK, and p38 MAPK pathways. These pathways are critical regulators of cell proliferation, differentiation, and stress responses.

-

ERK Pathway: The Ras-Raf-MEK-ERK pathway is a key signaling cascade that is often activated by PMA.[13] In some cancer cells, sustained activation of the ERK pathway by PMA is associated with cell cycle arrest and differentiation.[14]

Caption: PMA activates the MAPK/ERK pathway through PKC, influencing cell proliferation and differentiation.

-

JNK and p38 Pathways: In addition to the ERK pathway, PMA can also activate the stress-activated protein kinases (SAPKs), JNK and p38.[15] In prostate cancer cells, for instance, the activation of the JNK pathway by PMA has been linked to the induction of apoptosis.[7]

Wnt/β-catenin Signaling Pathway

Recent studies have revealed a crosstalk between PMA-induced PKC activation and the Wnt/β-catenin signaling pathway.[1][2] PMA can enhance Wnt signaling by promoting macropinocytosis, a process that internalizes and degrades GSK3, a key negative regulator of β-catenin.[1][2] This leads to the stabilization and nuclear accumulation of β-catenin, and the subsequent activation of Wnt target genes.

Caption: PMA enhances Wnt/β-catenin signaling by inducing macropinocytosis and subsequent GSK3 degradation.

Quantitative Data on PMA's Effects in Cancer Research

The following tables summarize quantitative data from various studies on the effects of PMA on different cancer cell lines.

Table 1: PMA-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | PMA Concentration | Treatment Duration | Observed Effect | Reference(s) |

| SNU-16 | Gastric Adenocarcinoma | Not specified | Not specified | Rapidly induced cell death, DNA ladder formation, caspase-3/CPP32 activation | [9] |

| 22B | Head and Neck Cancer | 100 nM | 2-4 hours | Time-dependent increase in apoptosis (TUNEL assay) | [16] |

| LNCaP | Prostate Cancer | 10-100 nM | 48 hours | Dose-dependent increase in the sub-G0/G1 fraction (cell death) | [17] |

| HL-60 | Promyelocytic Leukemia | Not specified | Not specified | Induction of apoptosis coinciding with cell aggregation | [18] |

Table 2: PMA-Induced Differentiation of THP-1 Leukemia Cells

| PMA Concentration | Treatment Duration | Key Observations | Reference(s) |

| 5-200 ng/mL | 24-72 hours | Adherence to culture vessel, morphological changes, increased expression of macrophage markers (CD11b, CD14) | [2][6][12] |

| 30 ng/mL | 24 hours | Optimal condition for differentiation into M0 macrophages, with 96% cell adhesion | [2][6] |

| 15 ng/mL | 72 hours | Sufficient for differentiation with high cell viability | [4] |

| 100 ng/mL | 96 hours | Differentiation into macrophage-like cells | [3] |

| 20 ng/mL | 3 days | Increased levels of CD11b and CD14, less prone to cell death compared to higher concentrations | [12] |

Table 3: PMA's Effects on Cell Proliferation and Signaling

| Cell Line | Cancer Type | PMA Concentration | Treatment Duration | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | H358 | Non-Small Cell Lung Cancer | 1-333 nM | 2-24 hours | G1 phase cell growth arrest, induction of p21WAF1/CIP1 |[9] | | GH3B6 | Pituitary Tumor | 400 nM | 15 min - 3 hours | Translocation of PKCα and PKCε from cytosol to membrane, indicating activation |[19] | | K562 | Chronic Myeloid Leukemia | Not specified | 0.5 - 12 hours | Rapid increase in ERK2 activity, peaking at 0.5-1 hour |[20] | | NCI-H292 | Airway Epithelial | Not specified | Not specified | Activated phosphorylation of p38 MAPK, but not ERK1/2 |[21] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PMA in cancer research.

Protocol 1: Differentiation of THP-1 Monocytes into Macrophages

This protocol describes a general procedure for differentiating the human monocytic leukemia cell line THP-1 into macrophage-like cells using PMA.

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

PMA (stock solution of 0.5 mg/mL in DMSO)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

PMA Treatment: Add PMA to the culture medium to a final concentration of 15-100 ng/mL.[4] The optimal concentration may vary depending on the specific experimental goals and should be determined empirically.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Morphological Assessment: Observe the cells daily under a microscope. Differentiated macrophages will become adherent to the plate and exhibit a more spread-out, amoeboid morphology.

-

Harvesting: After the incubation period, gently wash the cells with warm PBS to remove non-adherent cells. The adherent macrophage-like cells are now ready for downstream applications.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. protocols.io [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C activation by PMA rapidly induces apoptosis through caspase-3/CPP32 and serine protease(s) in a gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Unravelling the Role of Kinases That Underpin Androgen Signalling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. licorbio.com [licorbio.com]

- 12. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. A role for the MEK/MAPK pathway in PMA-induced cell cycle arrest: modulation of megakaryocytic differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MAP Kinases and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. p130Cas acts as survival factor during PMA-induced apoptosis in HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Role of Phorbol 12-Myristate 13-Acetate (PMA) in Signal Transduction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol 12-myristate 13-acetate (PMA), a diester of phorbol, is a powerful and widely utilized research tool for studying a multitude of cellular processes. By mimicking the endogenous second messenger diacylglycerol (DAG), PMA potently activates Protein Kinase C (PKC), a crucial family of serine/threonine kinases. This activation triggers a cascade of downstream signaling events, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The cellular response to PMA is highly context-dependent, leading to diverse outcomes such as proliferation, differentiation, apoptosis, and inflammation. This guide provides a comprehensive technical overview of PMA's role in signal transduction, including quantitative data on its activity, detailed experimental protocols for its use, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action: Protein Kinase C Activation

PMA's primary mechanism of action is the direct binding to and activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. Structurally similar to DAG, PMA binds to the C1 domain of these PKC isoforms, inducing their translocation from the cytosol to the plasma membrane, a key step in their activation. Atypical PKC (aPKC) isoforms lack a typical C1 domain and are thus unresponsive to PMA.

The binding affinity of phorbol esters like Phorbol 12,13-dibutyrate (PDBu), which is structurally similar to PMA, for various PKC isotypes has been determined, with Kd values typically in the nanomolar range.

Table 1: Binding Affinities of Phorbol Ester (PDBu) for PKC Isoforms

| PKC Isoform | Kd (nM) in the presence of Ca2+ |

| α | 1.6 - 18 |

| β1 | 1.6 - 18 |

| β2 | 1.6 - 18 |

| γ | 1.6 - 18 |

| δ | 1.6 - 18 |

| ε | 1.6 - 18 |

| ζ | No specific binding |

| (Data based on studies with [3H]phorbol-12,13-dibutyrate (PDBu)).[1] |

Major Downstream Signaling Pathways

Activation of PKC by PMA initiates a complex network of downstream signaling pathways, with the MAPK/ERK and NF-κB pathways being the most extensively studied.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that regulates cell proliferation, differentiation, and survival. PMA-induced PKC activation can trigger the MAPK/ERK pathway, often through the activation of the small GTPase Ras.

Key steps in PMA-induced MAPK/ERK activation:

-

PKC Activation: PMA binds to and activates specific PKC isoforms.

-

Ras Activation: Activated PKC can lead to the activation of Ras, a key molecular switch, by promoting the exchange of GDP for GTP.

-

Raf Kinase Activation: Activated Ras recruits and activates Raf kinases (e.g., c-Raf).

-

MEK Phosphorylation: Raf kinases then phosphorylate and activate MEK1 and MEK2.

-

ERK Phosphorylation: Finally, MEK1/2 phosphorylate ERK1 and ERK2 (also known as p44/42 MAPK) on threonine and tyrosine residues, leading to their activation.

-

Downstream Effects: Activated ERK translocates to the nucleus to phosphorylate and activate various transcription factors, such as Elk-1, leading to changes in gene expression (e.g., induction of c-Fos).

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immunity, and cell survival. PMA is a potent activator of the canonical NF-κB pathway.

Key steps in PMA-induced NF-κB activation:

-

PKC Activation: PMA activates specific PKC isoforms, with novel PKCs like PKCδ and PKCε being implicated.[2]

-

IKK Complex Activation: Activated PKC leads to the phosphorylation and activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal (NLS) of the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory and anti-apoptotic genes.

Quantitative Data on PMA-Induced Cellular Responses

The cellular effects of PMA are dose- and time-dependent. The following tables summarize typical concentrations used and the magnitude of downstream effects observed in various experimental systems.

Table 2: Effective Concentrations of PMA in Cell Culture

| Cell Type | Typical Concentration Range | Observed Effect |

| Jurkat T cells | 10 - 50 ng/mL | IL-2 production, T-cell activation |

| Human PBMCs | 5 - 50 ng/mL | Cytokine production |

| B cells | 50 ng/mL | Differentiation |

| HL-60 (promyelocytic) | 200 ng/mL | Monocytic differentiation |

| THP-1 (monocytic) | 10 - 100 ng/mL | Macrophage differentiation, growth arrest |

| H358 (lung cancer) | 1 - 333 nM | G1 phase growth arrest |

Table 3: Quantitative Effects of PMA on Downstream Signaling

| Parameter | Cell Type | PMA Treatment | Fold Change/Effect |

| ERK Phosphorylation | K562 cells | 50 nM, 30-60 min | Peak activation observed |

| p65 Nuclear Translocation | Jurkat cells | PMA/Ionomycin, 40 min | Peak nuclear translocation |

| IκBα Degradation | Jurkat cells | PMA/Ionomycin | Graded (analog) degradation with increasing PMA concentration |

| c-Fos mRNA Expression | Various | Varies | Can be significantly upregulated |

| IL-2 Production | Jurkat cells | 50 ng/mL PMA + 1 µg/mL Ionomycin, 24h | Significant increase in IL-2 secretion |

| p21WAF1/CIP1 Protein Expression | H358 cells | 10 nM, 2h | Induction of p21 expression |

Detailed Experimental Protocols

The following protocols provide a framework for studying PMA-induced signaling events. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol: PMA Stimulation of Cultured Cells for Western Blot Analysis of ERK Phosphorylation

Materials:

-

Cell line of interest (e.g., Jurkat, K-562, or THP-1)

-

Complete cell culture medium

-

PMA stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2. Recommended dilution: 1:1000.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG. Recommended dilution: 1:5000.

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency. For suspension cells, use a density of approximately 1 x 10^6 cells/mL.

-

Serum Starvation (optional): To reduce basal signaling, serum-starve the cells for 4-12 hours prior to stimulation.

-

PMA Treatment: Prepare serial dilutions of PMA in serum-free or complete medium. A common final concentration range is 1-100 ng/mL. Add the PMA-containing medium to the cells and incubate at 37°C for the desired time (e.g., 15 minutes for peak ERK activation). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells once with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. For suspension cells, pellet the cells, wash with PBS, and then resuspend in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Protocol: NF-κB Luciferase Reporter Assay

Materials:

-

HEK293T cells (or other suitable cell line)

-

Complete cell culture medium

-

NF-κB luciferase reporter plasmid (e.g., pNFkB-Luc or pNiFty2)[3][4]

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

PMA stock solution

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

-

PMA Stimulation: Treat the cells with various concentrations of PMA (e.g., 0.1 - 100 ng/mL) for 6-24 hours. Include a vehicle control.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay:

-

Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence (Signal A).

-

Add the Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence (Signal B).

-

-

Data Analysis: Normalize the fire-fly luciferase activity by dividing Signal A by Signal B. Calculate the fold induction relative to the vehicle-treated control.

Experimental Workflow and Logical Relationships

The study of PMA-induced signaling typically follows a logical workflow from initial cell treatment to downstream analysis.

Role of Scaffolding Proteins

The specificity and efficiency of PMA-induced signaling are often regulated by scaffolding proteins that bring together different components of a signaling cascade.

-

CARMA1 (CARD11): In lymphocytes, the scaffold protein CARMA1 is crucial for PMA-induced NF-κB activation.[5][6][7][8] Following PKC activation, CARMA1 forms a complex with BCL10 and MALT1 (the CBM complex), which is essential for the activation of the IKK complex.[7][8]

-

IQGAP1: This scaffolding protein can bind to components of the MAPK pathway, including MEK and ERK, and may play a role in organizing the signaling cascade.[2][9][10][11][12]

Conclusion

Phorbol 12-myristate 13-acetate is an invaluable tool for dissecting the intricate networks of cellular signal transduction. Its ability to potently and specifically activate conventional and novel PKC isoforms provides a powerful method for investigating the downstream MAPK/ERK and NF-κB pathways. A thorough understanding of the quantitative aspects of PMA's action, coupled with robust experimental protocols, is essential for researchers and drug development professionals seeking to modulate these critical cellular pathways for therapeutic benefit. The detailed information and methodologies presented in this guide offer a solid foundation for designing and executing experiments to further elucidate the complex and multifaceted roles of PMA in cellular signaling.

References

- 1. Protein Scaffolds in MAP Kinase Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IQGAP1 Is a Scaffold for Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. pNFkB-Luc vector map and sequence [novoprolabs.com]

- 5. CARMA1-mediated NF-κB and JNK activation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oncogenic CARMA1 couples NF-κB and β-catenin signaling in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CARMA1 Is Required for Akt-Mediated NF-κB Activation in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCR signaling to NF-κB and mTORC1: expanding roles of the CARMA1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. IQGAP1 scaffolding links phosphoinositide kinases to cytoskeletal reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IQGAP1 is a scaffold for mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Core of Cellular Activation: A Technical Guide to the PMA-Induced NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol 12-myristate 13-acetate (PMA) is a potent tumor promoter and a widely used pharmacological tool to investigate a range of cellular processes, most notably signal transduction pathways that culminate in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[1][3] Dysregulation of the NF-κB signaling cascade is implicated in numerous pathologies, including cancer, autoimmune diseases, and chronic inflammatory conditions.[1] This technical guide provides an in-depth exploration of the core mechanisms of the PMA-induced NF-κB activation pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathway: From PMA to NF-κB Activation

PMA, a structural analog of diacylglycerol (DAG), directly activates Protein Kinase C (PKC), a family of serine/threonine kinases.[1][2] This activation is a critical initiating event that triggers a cascade of downstream signaling events leading to the activation of NF-κB.

The canonical pathway of NF-κB activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. In resting cells, IκBα binds to the NF-κB heterodimer (typically p50/p65), sequestering it in the cytoplasm.[3][4] Upon stimulation with PMA, activated PKC isoforms, particularly novel PKCs like PKCδ and PKCε, play a crucial role in the activation of the IκB kinase (IKK) complex.[5] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[3][4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the active p50/p65 heterodimer to translocate to the nucleus.[4] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby inducing their transcription.[6]

In lymphocytes, the activation of NF-κB by PMA involves a specialized signaling complex known as the CBM complex, comprising CARMA1 (caspase recruitment domain-containing membrane-associated guanylate kinase protein 1), BCL10 (B-cell lymphoma 10), and MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1). Activated PKCθ (in T-cells) or PKCβ (in B-cells) phosphorylates CARMA1, leading to the recruitment of BCL10 and MALT1 to form the active CBM complex. This complex is essential for the subsequent activation of the IKK complex and NF-κB.

Quantitative Data on PMA-Induced NF-κB Activation

The activation of NF-κB by PMA is a dose- and time-dependent process. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Dose-Response of PMA on NF-κB Activation

| Cell Line | Assay Method | PMA Concentration | Observed Effect | Reference |

| HEK-Blue™ hTLR4 | SEAP Reporter Assay | 10 ng/mL - 1 µg/mL | Dose-dependent increase in NF-κB activity. | |

| HEK293 | Luciferase Reporter Assay | 0.0412 - 30.0 µM | A 7-point dose-response with increasing luciferase activity. | [7] |

| U937 | Luciferase Reporter Assay | 3 nM | Significant induction of NF-κB promoter activity. | [8] |

| RAW 264.7 | Western Blot (nuclear p65) | 50 ng/mL | Peak nuclear translocation of p65 observed. | [9] |

Table 2: Time-Course of PMA-Induced NF-κB Activation

| Cell Line | PMA Concentration | Time Points | Peak Activation/Observation | Reference |

| Jurkat T-cells | 162 nM | 1 min, 1 h, 6 h, 24 h | Transient increase at 1 min, followed by a drop and a later increase at 24 h. | [10] |

| RAW 264.7 | 50 ng/mL | 0 - 120 min | Progressive increase in nuclear p65, peaking around 60-120 min. | [9] |

| Jurkat T-cells | 50 ng/mL | 0 - 24 h | Nuclear levels of c-Rel and p65 increase over time. | [11] |

| Nile Tilapia Spleen Leukocytes | Not specified | 3, 5, 8 days post-infection | Increased phosphorylation of IκBα and p65. | [12] |

Table 3: Effect of PKC Inhibitors on PMA-Induced NF-κB Activation

| Inhibitor | Target PKC Isoforms | Cell Line | Effect on PMA-Induced NF-κB Activation | Reference |

| Ro-31-8220 | Pan-PKC inhibitor | A549, Human Neutrophils | Inhibition of NF-κB DNA binding and NET formation. | [5][13] |

| Gö6976 | Conventional PKCs (α, β) | A549, Human Neutrophils | No inhibition of PMA-stimulated NF-κB DNA binding; Inhibition of NET formation. | [5][13] |

| GF109203X | Conventional and Novel PKCs | A549 | Inhibition of PMA-stimulated NF-κB DNA binding. | [5] |

| Gö6983 | Conventional and Novel PKCs | A549 | Inhibition of PMA-stimulated NF-κB DNA binding. | [5] |

| LY333531 | PKCβ | Human Neutrophils | Blocked NET formation in response to PMA. | [13] |

| Staurosporine | Pan-PKC inhibitor | Jurkat T-cells | Inhibition of PMA-induced NF-κB activation. | [14] |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PMA-induced canonical NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for studying PMA-induced NF-κB activation.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

a. Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter plasmid.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

PMA stock solution (in DMSO).

-

Luciferase Assay System (e.g., Promega).

-

96-well white, clear-bottom assay plates.

-

Luminometer.

b. Protocol:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.[1][7]

-

PMA Stimulation: Prepare serial dilutions of PMA in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the cells and add the PMA-containing medium. Include a vehicle control (medium with DMSO). For activation assays, a typical incubation time is 6-24 hours.[1][7]

-

Cell Lysis: After incubation, wash the cells once with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Luminometry: Add luciferase assay reagent to each well (or a portion of the lysate in a new plate) according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.[6]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

Western Blot for Phosphorylated IκBα and p65

This method is used to detect the phosphorylation and degradation of IκBα and the phosphorylation of the NF-κB p65 subunit.

a. Materials:

-

Cells of interest (e.g., Jurkat, RAW 264.7).

-

PMA stock solution.

-

RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

b. Protocol:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with PMA for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: After treatment, place the plate on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize to the loading control.

Nuclear Extraction and Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

a. Materials:

-

Cells and PMA.

-

Nuclear Extraction Kit or buffers (Cytoplasmic Extraction Buffer, Nuclear Extraction Buffer).[15]

-

Biotin- or radio-labeled dsDNA probe containing the NF-κB consensus sequence.

-

Poly(dI-dC).

-

EMSA binding buffer.

-

Non-denaturing polyacrylamide gel.

-

For chemiluminescent detection: Streptavidin-HRP and chemiluminescent substrate.

-

For radioactive detection: Autoradiography film or phosphorimager.

b. Protocol:

-

Cell Treatment and Nuclear Extraction:

-

Protein Quantification: Determine the protein concentration of the nuclear extracts.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) (a non-specific competitor), and EMSA binding buffer.

-

For competition assays, add an excess of unlabeled probe.

-

Add the labeled NF-κB probe and incubate for 20-30 minutes at room temperature.

-

-

Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel and run in a cold room or on ice.

-

Detection:

-

Transfer the DNA to a nylon membrane.

-

Detect the labeled probe using either chemiluminescence or autoradiography.

-

-

Analysis: The presence of a shifted band indicates NF-κB-DNA binding. The specificity is confirmed by the absence of the shifted band in the competition lane.

Conclusion

The PMA-induced NF-κB activation pathway is a fundamental signaling cascade with profound implications for cellular function and disease. A thorough understanding of its core components, regulatory mechanisms, and the experimental methodologies used to study it is crucial for researchers in both basic science and drug discovery. This guide provides a comprehensive technical overview, integrating key data and protocols to serve as a valuable resource for the scientific community. The provided diagrams and structured data are intended to facilitate a clear and comparative understanding of this critical cellular process.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. invivogen.com [invivogen.com]

- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phorbol ester-stimulated NF-kappaB-dependent transcription: roles for isoforms of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differential cytokine regulation by NF-κB and AP-1 in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IκBα phosphorylation and associated NF-κB activation are essential events in lymphocyte activation, proliferation, and anti-bacterial adaptive immune response of Nile tilapia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of conventional protein kinase C (PKC) is critical in the generation of human neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-kappa B activation by tumor necrosis factor alpha in the Jurkat T cell line is independent of protein kinase A, protein kinase C, and Ca(2+)-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 16. bitesizebio.com [bitesizebio.com]

The Dawn of a Molecular Probe: An In-depth Technical Guide to the Early Discovery and History of Phorbol Esters in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol esters, a class of tetracyclic diterpenoids, have played a pivotal role in unraveling fundamental mechanisms of cellular signaling and tumorigenesis. Initially identified as the potent tumor-promoting principles in croton oil, these molecules evolved into indispensable tools for biomedical research. Their ability to potently and specifically activate Protein Kinase C (PKC) provided an unprecedented molecular handle to dissect this crucial signaling pathway. This technical guide delves into the early discovery and history of phorbol esters, providing a comprehensive overview of their isolation, structure elucidation, and the key experiments that established their mechanism of action. Detailed experimental protocols, quantitative data, and visualizations of the signaling pathways they modulate are presented to serve as a valuable resource for researchers in the field.

Early Discovery and Isolation from Croton tiglium

The story of phorbol esters begins with croton oil, an extract from the seeds of the plant Croton tiglium. For centuries, this oil was known for its potent irritant and purgative properties. In the 1940s, the pioneering work of Berenblum and Shubik identified croton oil as a potent tumor promoter in the mouse skin carcinogenesis model. This seminal discovery sparked intense interest in identifying the active compounds within the oil.

Pioneering Isolation Efforts

Early research in the 1950s and 1960s, led by investigators such as Benjamin L. Van Duuren and Erich Hecker, focused on the fractionation of croton oil to isolate the tumor-promoting constituents. These efforts were challenging due to the complex mixture of compounds and the potent biological activity of the fractions.

Experimental Protocol: Isolation of Phorbol Esters from Croton tiglium Seeds

The following protocol is a synthesis of early methods for the isolation of phorbol esters.

Materials:

-

Dried, powdered seeds of Croton tiglium

-

Acetone

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Glass columns for chromatography

Procedure:

-

Extraction: The powdered Croton tiglium seeds are exhaustively extracted with acetone or methanol at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between a nonpolar solvent like hexane and a polar solvent like methanol or aqueous methanol. The phorbol esters, being relatively polar, will preferentially partition into the polar phase.

-

Silica Gel Column Chromatography: The concentrated polar extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. Fractions are collected and monitored for biological activity (e.g., irritancy on mouse ear) or by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): The active fractions from column chromatography are further purified by reversed-phase HPLC on a C18 column. A gradient of acetonitrile in water is commonly used for elution. This step allows for the separation of individual phorbol esters.

Structure Elucidation: Unveiling the Tigliane Skeleton

The determination of the complex chemical structure of phorbol, the parent alcohol of the active esters, was a major achievement in natural product chemistry. The structure was elucidated in 1967, revealing a unique tetracyclic diterpene skeleton known as tigliane.

Spectroscopic Techniques

The structural elucidation of phorbol and its esters relied heavily on a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were instrumental in determining the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and fragmentation patterns of the compounds, providing crucial information about their composition.

-

X-ray Crystallography: The definitive three-dimensional structure of phorbol was ultimately confirmed by X-ray crystallography of a suitable derivative.

The Biological Revelation: Phorbol Esters as Activators of Protein Kinase C

For many years, the mechanism by which phorbol esters exerted their potent biological effects remained a mystery. The breakthrough came in the early 1980s from the laboratory of Yasutomi Nishizuka, who discovered that the receptor for phorbol esters was Protein Kinase C (PKC), a then-newly discovered enzyme.

The Link to Diacylglycerol

Nishizuka's group found that phorbol esters could substitute for diacylglycerol (DAG), a lipid second messenger, in activating PKC. This discovery was profound, as it linked the actions of these exogenous tumor promoters to a fundamental endogenous signaling pathway. Phorbol esters, being more metabolically stable than DAG, proved to be invaluable tools for studying the physiological roles of PKC.

Experimental Protocol: Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method to measure PKC activity in response to phorbol esters.

Materials:

-

Purified or partially purified PKC

-

Phorbol 12-myristate 13-acetate (PMA) or other phorbol esters

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors

-

Histone H1 or a specific peptide substrate for PKC

-

[γ-³²P]ATP (radiolabeled ATP)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PKC enzyme, PS, and either the phorbol ester (test condition) or DAG (positive control). A negative control without the activator should also be included.

-

Initiation of Reaction: Start the kinase reaction by adding the substrate (e.g., histone H1) and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5-10 minutes).

-

Termination of Reaction: Stop the reaction by adding an excess of cold ATP or by spotting the reaction mixture onto phosphocellulose paper filters and immersing them in phosphoric acid.

-

Washing: Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of ³²P incorporated into the substrate is quantified by scintillation counting.

Experimental Protocol: Phorbol Ester Receptor Binding Assay

This protocol describes a method to measure the binding of phorbol esters to their receptors.

Materials:

-

Cell membranes or purified PKC

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu) or another radiolabeled phorbol ester

-

Unlabeled phorbol ester for competition binding

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes or purified PKC with a fixed concentration of [³H]PDBu in the binding buffer. For competition experiments, include varying concentrations of unlabeled phorbol ester.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes or protein with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters, representing the bound [³H]PDBu, is determined by scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the nonspecific binding (measured in the presence of a large excess of unlabeled phorbol ester) from the total binding. Scatchard analysis can be used to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Quantitative Data on Phorbol Ester Activity

The biological potency of different phorbol esters varies depending on the nature of the ester groups at the C-12 and C-13 positions. This structure-activity relationship has been extensively studied.

| Phorbol Ester | Abbreviation | Target | Binding Affinity (Kd) (nM) | Biological Effect |

| Phorbol 12-myristate 13-acetate | PMA or TPA | PKC | ~1-10 | Potent tumor promoter, potent PKC activator |

| Phorbol 12,13-dibutyrate | PDBu | PKC | ~5-20 | Tumor promoter, potent PKC activator |

| Phorbol 12,13-diacetate | PDA | PKC | ~100-500 | Weak tumor promoter, moderate PKC activator |

| 4α-Phorbol 12,13-didecanoate | 4α-PDD | Inactive | >10,000 | Inactive as a tumor promoter and PKC activator |

| Phorbol | Phorbol | Inactive | >10,000 | Inactive as a tumor promoter and PKC activator |